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molecular formula C6H4N2S B189464 2,1,3-Benzothiadiazole CAS No. 273-13-2

2,1,3-Benzothiadiazole

Cat. No. B189464
M. Wt: 136.18 g/mol
InChI Key: PDQRQJVPEFGVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746356

Procedure details

To a stirred solution of 100 mL of chlorosulfonic acid at 0° C. was added 10.0 g of 2,1,3-benzothiadiazole under an inert atmosphere. The resulting mixture was heated at reflux for 30 minutes and cooled to room temperature. The reaction mixture was added dropwise to 1000 mL ice. The precipitates was collected, washed with water, and air dried to give the title compound as a beige solid, m.p. 146°-148° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N:6]1[S:7][N:8]=[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12>>[N:6]1[S:7][N:8]=[C:9]2[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:13][CH:12]=[CH:11][C:10]=12

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
N=1SN=C2C1C=CC=C2
Step Two
Name
ice
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitates was collected
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1SN=C2C1C=CC=C2S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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